molecular formula C11H17NOS B3855978 N-[(5-tert-butyl-2-thienyl)methyl]acetamide

N-[(5-tert-butyl-2-thienyl)methyl]acetamide

Cat. No. B3855978
M. Wt: 211.33 g/mol
InChI Key: JRTVJGLJNDGFPJ-UHFFFAOYSA-N
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Description

“N-[(5-tert-butyl-2-thienyl)methyl]acetamide” is a complex organic compound. It likely contains a thiophene ring, which is a five-membered aromatic ring with one sulfur atom . The “tert-butyl” part refers to a tertiary butyl group, which is a substituent with the formula -C(CH3)3 . The “acetamide” part refers to a functional group consisting of an acyl group (derived from acetic acid) bonded to nitrogen .


Synthesis Analysis

The synthesis of complex organic compounds often involves multiple steps, each introducing a new functional group or modifying the existing structure . The exact synthesis process for “N-[(5-tert-butyl-2-thienyl)methyl]acetamide” would depend on the desired route and the available starting materials.


Molecular Structure Analysis

The molecular structure of a compound like “N-[(5-tert-butyl-2-thienyl)methyl]acetamide” would be determined by the arrangement of its atoms and the bonds between them. The presence of a thiophene ring and a tert-butyl group would likely have significant effects on the compound’s structure .


Chemical Reactions Analysis

The chemical reactions involving “N-[(5-tert-butyl-2-thienyl)methyl]acetamide” would depend on its exact structure. Thiophene rings can participate in a variety of reactions, many of which involve electrophilic aromatic substitution . Acetamide groups can also undergo various reactions, such as hydrolysis or reduction .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-[(5-tert-butyl-2-thienyl)methyl]acetamide” would be determined by its molecular structure. These might include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .

Mechanism of Action

The mechanism of action of “N-[(5-tert-butyl-2-thienyl)methyl]acetamide” would depend on its intended use. If it’s a drug, the mechanism of action would describe how it interacts with biological systems to produce its effects. If it’s a reagent in a chemical reaction, the mechanism of action would describe how it participates in the reaction .

Safety and Hazards

The safety and hazards associated with “N-[(5-tert-butyl-2-thienyl)methyl]acetamide” would depend on its physical and chemical properties. It’s important to handle all chemicals with appropriate safety precautions .

properties

IUPAC Name

N-[(5-tert-butylthiophen-2-yl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NOS/c1-8(13)12-7-9-5-6-10(14-9)11(2,3)4/h5-6H,7H2,1-4H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRTVJGLJNDGFPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1=CC=C(S1)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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